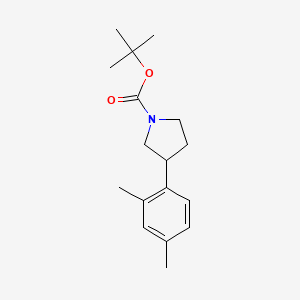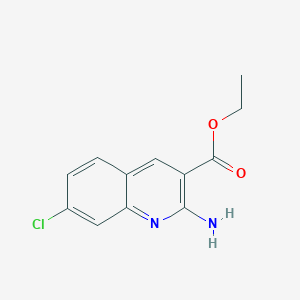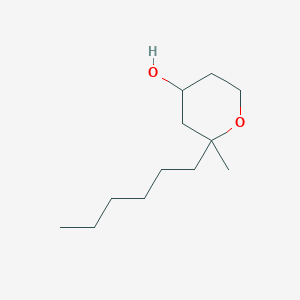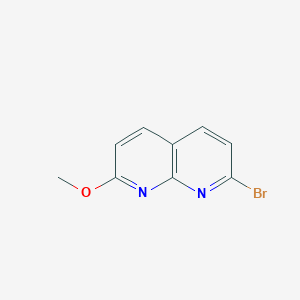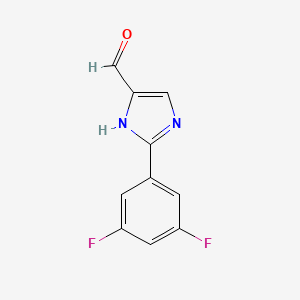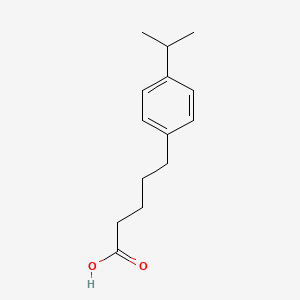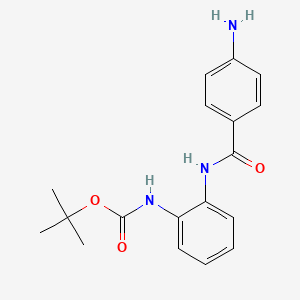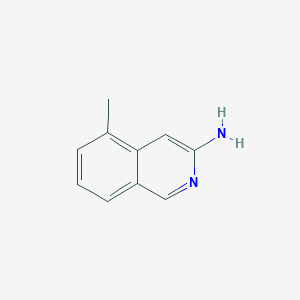
5-Methylisoquinolin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methylisoquinolin-3-amine: is an organic compound with the molecular formula C10H10N2 and a molecular weight of 158.2 g/mol It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of isoquinoline derivatives, including 5-Methylisoquinolin-3-amine, can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction , which uses aromatic aldehydes and aminoacetals as starting materials and proceeds via cyclization under acidic conditions . Another method is the Bischler-Napieralski reaction , which involves the cyclization of β-phenylethylamines with phosphoryl chloride .
Industrial Production Methods: Industrial production of isoquinoline derivatives often employs catalytic hydrogenation and cyclization reactions . These methods are optimized for large-scale production, ensuring high yields and purity of the final product .
化学反应分析
Types of Reactions: 5-Methylisoquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amine group to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form different derivatives, such as tetrahydroisoquinolines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include nitroisoquinolines, tetrahydroisoquinolines, and various substituted isoquinolines .
科学研究应用
Chemistry: 5-Methylisoquinolin-3-amine is used as a building block in the synthesis of more complex organic molecules. It is also employed in the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the structure-activity relationships of isoquinoline derivatives. It serves as a model compound for investigating the biological activities of related molecules .
Medicine: Isoquinoline derivatives are known for their diverse biological activities, including anti-cancer, anti-malarial, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
作用机制
The mechanism of action of 5-Methylisoquinolin-3-amine involves its interaction with various molecular targets and pathways. As an isoquinoline derivative, it can interact with enzymes and receptors in biological systems. The compound’s effects are mediated through its ability to bind to specific sites on these targets, modulating their activity and leading to various biological responses .
相似化合物的比较
3-Aminoisoquinoline: This compound has a similar structure but differs in the position of the amino group.
3-Methylisoquinolin-5-amine: Another closely related compound with the methyl and amino groups in different positions.
Uniqueness: 5-Methylisoquinolin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for studying the effects of structural variations on the activity of isoquinoline derivatives .
属性
分子式 |
C10H10N2 |
|---|---|
分子量 |
158.20 g/mol |
IUPAC 名称 |
5-methylisoquinolin-3-amine |
InChI |
InChI=1S/C10H10N2/c1-7-3-2-4-8-6-12-10(11)5-9(7)8/h2-6H,1H3,(H2,11,12) |
InChI 键 |
JSCLMSBCGZVBND-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C=C(N=CC2=CC=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


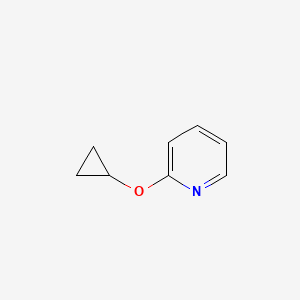
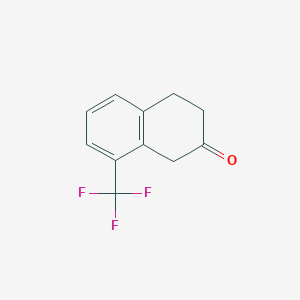
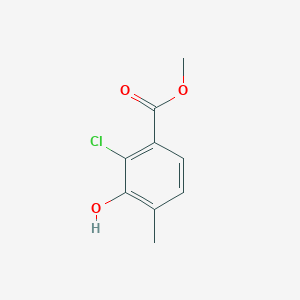
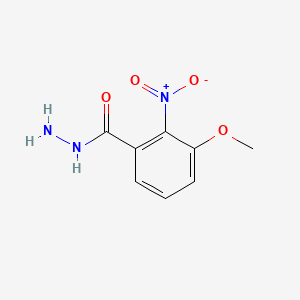
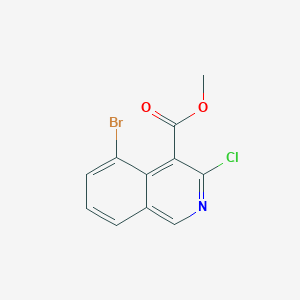
![(6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B13670423.png)
